2-(2,4-Difluorophenoxy)pyrimidine
Description
2-(2,4-Difluorophenoxy)pyrimidine is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a 2,4-difluorophenoxy group. This compound serves as a critical scaffold in medicinal chemistry due to its ability to modulate biological targets, particularly kinases and antimicrobial enzymes. The difluorophenoxy moiety enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the pyrimidine core allows for versatile functionalization . Its molecular formula is C₁₀H₆F₂N₂O, with a molecular weight of 208.16 g/mol. The compound is typically synthesized via nucleophilic aromatic substitution, where a fluorinated phenol reacts with a halogenated pyrimidine under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
Molecular Formula |
C10H6F2N2O |
|---|---|
Molecular Weight |
208.16g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6F2N2O/c11-7-2-3-9(8(12)6-7)15-10-13-4-1-5-14-10/h1-6H |
InChI Key |
UGKJNRBNRXLJEP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacements: Replacing the pyrimidine core with pyrazolo () or thieno () rings alters target selectivity. For example, the pyrazolo analog in shows enhanced kinase inhibition due to improved hydrophobic interactions.
- Substituent Effects: Bromination at pyrimidine C5 () increases molecular weight by ~79 g/mol but may reduce solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
